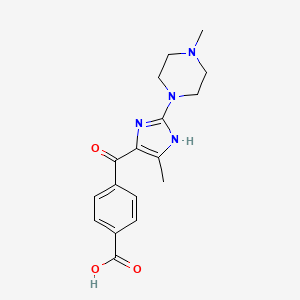

4-(4-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic acid

Description

Properties

IUPAC Name |

4-[5-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-4-carbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-11-14(15(22)12-3-5-13(6-4-12)16(23)24)19-17(18-11)21-9-7-20(2)8-10-21/h3-6H,7-10H2,1-2H3,(H,18,19)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHPUENJMOFTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N2CCN(CC2)C)C(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

- IUPAC Name : this compound

Research indicates that the compound exhibits a variety of biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor for specific enzymes, particularly those involved in cancer cell proliferation and survival pathways.

- Antitumor Activity : In preclinical studies, derivatives of this compound demonstrated significant antitumor effects against various cancer cell lines, including breast and colon cancer models.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line/Model | IC50 (μM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT116 (Colon Cancer) | 0.64 | |

| PARP-1 Inhibition | MDA-MB-436 (BRCA-deficient) | 0.023 | |

| Neuroprotection | Neuroblastoma Models | TBD | Ongoing Research |

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various imidazole derivatives, the compound demonstrated potent activity against HCT116 cells with an IC50 value of 0.64 μM. This suggests a strong potential for further development as an anticancer agent.

Case Study 2: PARP Inhibition

Another significant study focused on the compound's ability to inhibit PARP-1, a critical enzyme in DNA repair mechanisms. The compound exhibited an IC50 value of 0.023 μM against MDA-MB-436 cells, indicating its potential as a targeted therapy for cancers associated with BRCA mutations.

Structure-Activity Relationships (SAR)

The SAR analysis highlights the importance of specific functional groups in modulating biological activity:

- Imidazole Ring : Essential for interaction with target enzymes.

- Piperazine Moiety : Enhances solubility and bioavailability.

- Carboxylic Acid Group : Critical for binding affinity and biological activity.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step coupling reactions (e.g., ), whereas simpler analogues (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) are more straightforward .

- Bioactivity Potential: The 4-methylpiperazine group may confer receptor-binding versatility, as seen in pharmaceuticals targeting serotonin or dopamine receptors. However, hydroxyl or nitro substituents () might enhance antioxidant or antimicrobial activity .

- Thermal Stability : High melting points in hydroxyl-substituted analogues () suggest superior stability for solid formulations, whereas the target compound’s solubility in polar solvents (due to the carboxylic acid group) may favor liquid formulations .

Preparation Methods

Synthesis of the Benzoyl Intermediate

Step 1: Chloromethylation of Benzoic Acid Derivatives

The initial step involves chloromethylation of benzoic acid derivatives to introduce reactive chloromethyl groups, which serve as key intermediates for subsequent amide formation. This is typically achieved via para-formaldehyde and hydrochloric acid or para-formaldehyde and zinc chloride under controlled conditions, yielding 4-(chloromethyl)benzoic acid .

Step 2: Conversion to Benzoyl Chloride

The chloromethylated benzoic acid is then converted into benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with high efficiency, providing a reactive acyl chloride intermediate suitable for acylation reactions.

Formation of the Imidazole Core

Step 3: Synthesis of 4-Methyl-1H-imidazole-5-carboxylic Acid Derivatives

The imidazole ring is constructed via condensation of glyoxal derivatives with amino acids or amidines . A typical route involves cyclization of α-aminonitriles or α-aminoketones with formamide or acetamidine derivatives under reflux, forming the imidazole nucleus with appropriate substituents.

Step 4: Introduction of the Methyl Group at the 4-Position

Methylation at the 4-position of the imidazole ring is achieved through methylation of the imidazole precursor using methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity.

Coupling of Benzoyl and Imidazole Units

Step 5: Amide Bond Formation

The benzoyl chloride intermediate reacts with the amino group of the methylated imidazole derivative. This step is performed in an inert solvent like dichloromethane (DCM) or chloroform , with triethylamine or pyridine as a base to facilitate the formation of the amide linkage, yielding the core structure 4-(4-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic acid .

Summary of the Overall Synthetic Route

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Chloromethylation of benzoic acid | Para-formaldehyde, HCl, reflux | Moderate to high yield |

| 2 | Conversion to benzoyl chloride | SOCl₂ or oxalyl chloride | Quantitative conversion |

| 3 | Imidazole ring synthesis | Cyclization of amidines or α-aminonitriles | Variable yields |

| 4 | Methylation of imidazole | Methyl iodide, base | Regioselective methylation |

| 5 | Amide bond formation | Benzoyl chloride + imidazole derivative | High yield |

| 6 | N-Alkylation with 4-methylpiperazine | DMF, K₂CO₃, mild heating | Final compound formation |

Notes and Considerations

- Purity and Selectivity: Each step requires careful control of reaction conditions to prevent side reactions, especially during methylation and amide formation.

- Yield Optimization: Use of appropriate solvents and bases significantly influences overall yield.

- Functional Group Compatibility: Protecting groups may be employed if sensitive functionalities are present during multi-step synthesis.

Q & A

Basic: What are the established synthetic routes for 4-(4-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic acid, and what key reaction conditions are critical for achieving high purity?

The synthesis typically involves multi-step reactions, including:

- Imidazole core formation : Cyclization of precursors like substituted benzaldehydes and amines under acidic conditions (e.g., HCl catalysis) .

- Piperazine introduction : Nucleophilic substitution or coupling reactions using 4-methylpiperazine derivatives, often requiring polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) .

- Carbonyl linkage : Amide or ester coupling between the imidazole and benzoic acid moieties, employing coupling reagents like Oxyma in DCM/DMF mixtures .

Critical conditions : Strict temperature control (0–25°C for sensitive steps), inert atmospheres to prevent oxidation, and purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., imidazole C-H at δ 7.8–8.2 ppm, piperazine N-CH₃ at δ 2.3–2.5 ppm) and carbon backbone .

- LC-MS : Confirms molecular weight (e.g., [M+H⁺] at m/z 383.2) and detects by-products .

- Elemental analysis : Validates stoichiometry (e.g., C: 59.3%, H: 5.8%, N: 18.3%) with <0.3% deviation from calculated values .

- IR spectroscopy : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functionalities .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase inhibition) .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors (e.g., GPCRs) .

Advanced: How can researchers optimize reaction yields during the coupling of the imidazole and benzoic acid moieties?

- Reagent selection : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with Oxyma to minimize racemization and improve efficiency .

- Solvent optimization : Test DMF:DCM (1:1) for solubility balance, or switch to THF for temperature-sensitive reactions .

- Catalyst screening : Evaluate DMAP or HOAt as additives to accelerate coupling rates .

- Workflow adjustments : Employ flow chemistry for exothermic steps to maintain consistent temperatures and reduce side reactions .

Advanced: How can discrepancies between calculated and experimental elemental analysis data be resolved?

- Reanalysis : Repeat combustion analysis to rule out instrumental errors .

- By-product identification : Use LC-MS or HPLC to detect unreacted precursors or degradation products .

- Hydration assessment : Perform Karl Fischer titration to quantify residual water, which may skew hydrogen values .

- Cross-validation : Compare with ¹³C NMR integration for carbon consistency .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?

- Piperazine substitution : Bulky groups (e.g., 4-methyl) improve metabolic stability but may reduce solubility; fluorination enhances bioavailability .

- Imidazole ring modifications : Electron-withdrawing groups (e.g., -CF₃) at position 2 increase target affinity, while methyl groups at position 4 improve membrane permeability .

- Benzoic acid derivatives : Esterification (e.g., methyl ester) enhances cell penetration but requires hydrolysis for activity .

Advanced: What computational strategies predict the drug-likeness and pharmacokinetic properties of derivatives?

- Lipinski’s Rule of Five : Assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10) using tools like Molinspiration .

- ADMET prediction : Software like SwissADME calculates topological polar surface area (TPSA <140 Ų for oral bioavailability) and cytochrome P450 interactions .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets) .

Advanced: What analytical methods are recommended for detecting this compound as a process-related impurity?

- HPLC-UV/Vis : Use C18 columns with gradient elution (acetonitrile/0.1% TFA in water) and monitor at λ = 254 nm .

- LC-MS/MS : Quantify trace impurities (LOQ <0.1%) using MRM transitions specific to the compound’s molecular ion .

- NMR spiking : Add a pure reference standard to the sample to confirm impurity peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.